molecular formula C25H26OSi B14178706 tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane CAS No. 917607-32-0

tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane

Cat. No.: B14178706
CAS No.: 917607-32-0
M. Wt: 370.6 g/mol
InChI Key: YPOSNKYUAQFUHZ-UHFFFAOYSA-N
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Description

tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C25H26OSi. This compound features a tert-butyl group, an indenyl moiety, and a diphenylsilane group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane typically involves the reaction of 1H-indene with tert-butylchlorodiphenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The tert-butyl group or the indenyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce simpler silanes.

Scientific Research Applications

tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the study of silicon-based biochemistry.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, while the indenyl moiety can participate in π-π interactions. The diphenylsilane group can form strong Si-O bonds, making the compound stable and reactive under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[(1H-inden-7-yl)oxy]dimethylsilane
  • tert-Butyl[(1H-inden-7-yl)oxy]diethylsilane
  • tert-Butyl[(1H-inden-7-yl)oxy]diphenylgermane

Uniqueness

tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, an indenyl moiety, and a diphenylsilane group. This combination provides the compound with distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

917607-32-0

Molecular Formula

C25H26OSi

Molecular Weight

370.6 g/mol

IUPAC Name

tert-butyl-(3H-inden-4-yloxy)-diphenylsilane

InChI

InChI=1S/C25H26OSi/c1-25(2,3)27(21-14-6-4-7-15-21,22-16-8-5-9-17-22)26-24-19-11-13-20-12-10-18-23(20)24/h4-17,19H,18H2,1-3H3

InChI Key

YPOSNKYUAQFUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CC=C4

Origin of Product

United States

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